4-Amino-3-(4-methylphenyl)butanoic acid
Overview
Description
4-Amino-3-(4-methylphenyl)butanoic acid is a chemical compound with the CAS Number: 28311-38-8 . It has a molecular weight of 193.25 and its molecular formula is C11H15NO2 .
Molecular Structure Analysis
The InChI code for 4-Amino-3-(4-methylphenyl)butanoic acid is 1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
1. Molecular Docking and Spectroscopic Studies
4-Amino-3-(4-methylphenyl)butanoic acid derivatives have been studied through molecular docking, vibrational, structural, electronic, and optical analyses. These studies include exploring the stability of the molecule, charge delocalization, and potential as nonlinear optical materials. Theoretical ultraviolet-visible spectra analyses and Auto-dock studies have been conducted, suggesting biological activities and pharmacological importance (Vanasundari et al., 2018).
2. Synthesis and Pharmacological Importance
The synthesis of 4-Amino-3-(4-methylphenyl)butanoic acid is a key step in developing new thymidylate synthase inhibitors. This process is noted for its low cost and suitability for industrial-scale production, highlighting the compound's significance in pharmaceutical synthesis (Yuan Guo-qing, 2013).
3. Antimicrobial Activity
Derivatives of 4-Amino-3-(4-methylphenyl)butanoic acid have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibit significant activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against organisms like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
4. Vibrational Assignments and Molecular Docking
The vibrational assignments, molecular docking, and other spectroscopic investigations of 4-Amino-3-(4-methylphenyl)butanoic acid derivatives contribute to understanding their molecular structure and reactivity. These studies assist in evaluating the compound's potential applications in various fields, including medicinal chemistry (Vanasundari et al., 2017).
5. Synthesis of Derivatives and Antimicrobial Activity Prediction
Further research has focused on synthesizing a variety of derivatives from 4-Amino-3-(4-methylphenyl)butanoic acid and predicting their molecular properties and antimicrobial activities. Computational studies, including ADME and drug-like properties prediction, have been performed, providing insights into the potential therapeutic applications of these compounds (Tatar et al., 2016).
properties
IUPAC Name |
4-amino-3-(4-methylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRPURXKHMSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28311-37-7 (hydrochloride) | |
Record name | Tolibut | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00951003 | |
Record name | 4-Amino-3-(4-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(4-methylphenyl)butanoic acid | |
CAS RN |
28311-38-8 | |
Record name | Tolibut | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-(4-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLIBUT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ5N9SJ9NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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